N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide
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Overview
Description
Phenazine-1-carboxamide (PCN), a phenazine derivative, is a nitrogen-containing heterocyclic compound produced by a diverse range of bacteria . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .
Molecular Structure Analysis
Phenazines comprise a large group of nitrogen-containing heterocyclic compounds that differ in their chemical and physical properties based on the type and position of functional groups present . More than 100 different phenazine structural derivatives have been identified in nature, and over 6,000 compounds that contain phenazine as a central moiety have been synthesized .
Chemical Reactions Analysis
Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Physical And Chemical Properties Analysis
Phenazines have been researched longer than most other bacterial secondary metabolites, with over 5,000 published reports dating from 1954 reported in the National Center for Biotechnology Information (PubMed) . These secondary metabolites are produced by a variety of bacteria, especially pseudomonads, and have been studied intensively because of their broad spectrum antibiotic properties and roles in virulence . From a biotechnological perspective, the continuing interest in phenazines is due largely to their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state .
Scientific Research Applications
Future Directions
The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-14(21)7-5-10-15(12)24-20(25)13-6-4-11-18-19(13)23-17-9-3-2-8-16(17)22-18/h2-11H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKOYHKGHTTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide |
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